Ustiloxin

Description

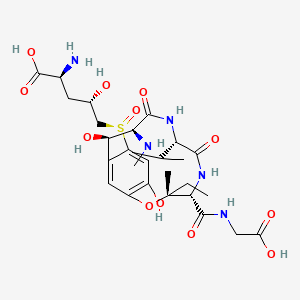

Structure

3D Structure

Properties

Molecular Formula |

C28H43N5O12S |

|---|---|

Molecular Weight |

673.7 g/mol |

IUPAC Name |

(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |

InChI |

InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46+/m0/s1 |

InChI Key |

QRLBQXQEGMBXFM-JHIHKWCFSA-N |

SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Isomeric SMILES |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2[S@](=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Canonical SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Synonyms |

ustiloxin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Ustiloxins: A Technical Guide to the Mycotoxins of Ustilaginoidea virens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a family of cyclic tetrapeptide mycotoxins produced by the ascomycete fungus Ustilaginoidea virens, the causative agent of rice false smut disease. First discovered in 1992, these compounds have garnered significant interest due to their potent antimitotic activity, which stems from their ability to inhibit microtubule assembly. This technical guide provides an in-depth overview of the history of ustiloxin discovery, their chemical diversity, biosynthesis, and biological activities, with a focus on quantitative data and detailed experimental methodologies.

A Historical Overview of this compound Discovery

The journey of this compound discovery began with the investigation of rice false smut disease, a globally prevalent affliction of rice crops characterized by the formation of fungal balls on rice panicles. These "false smut balls" were long suspected of containing toxic compounds.

In 1992, a research group in Japan successfully isolated and characterized the first member of this new class of mycotoxins, this compound A, from the water extracts of these fungal balls.[1] Subsequent research led to the identification of a series of structurally related analogs, including ustiloxins B, C, D, F, and G.[2][3]

A significant debate in the scientific community revolved around the biosynthetic origin of ustiloxins. Their cyclic peptide structure initially suggested a synthesis pathway involving non-ribosomal peptide synthetases (NRPSs). However, later genomic and bioinformatic analyses, coupled with gene knockout experiments, definitively established that ustiloxins are ribosomally synthesized and post-translationally modified peptides (RiPPs).[4][5] This discovery was a landmark in understanding the biosynthesis of fungal peptides.

Quantitative Data on this compound Production and Biological Activity

The production and biological potency of ustiloxins have been quantified in various studies. This section summarizes key quantitative data in tabular format for easy comparison.

This compound Yields from Ustilaginoidea virens

The yields of ustiloxins can vary significantly depending on the fungal strain, culture conditions, and the developmental stage of the false smut balls.

Table 1: Contents of Ustiloxins A and B in Matured Rice False Smut Balls (FSBs) from Different Regions of China. [6]

| Province | Collection Time | Average Weight per FSB (mg) | This compound A (μg/g) | This compound B (μg/g) |

| Hubei | 2011 | 95.2 | 875.3 | 148.2 |

| Hunan | 2011 | 110.5 | 1025.6 | 189.3 |

| Anhui | 2011 | 88.7 | 763.1 | 125.4 |

| Jiangsu | 2011 | 121.3 | 1150.8 | 210.7 |

| Zhejiang | 2011 | 99.4 | 987.2 | 165.9 |

| Jiangxi | 2012 | 105.6 | 1011.5 | 178.6 |

| Sichuan | 2012 | 144.1 | 1320.4 | 245.1 |

| Chongqing | 2012 | 73.1 | 650.9 | 110.3 |

Table 2: Distribution of Ustiloxins A and B in Rice FSBs at Different Maturity Stages. [6]

| Maturity Stage | FSB Part | This compound A (μg/g) | This compound B (μg/g) | Total Yield per Ball (μg) |

| Early | Glume | 150.3 | 28.1 | 1.5 |

| Chlamydospores | 1250.7 | 230.5 | 12.5 | |

| Mycelia & Immature Chlamydospores | 2580.9 | 476.2 | 48.3 | |

| Pseudoparenchyma | 810.4 | 150.3 | 15.1 | |

| Middle | Glume | 80.2 | 15.1 | 1.2 |

| Chlamydospores | 450.6 | 85.3 | 10.8 | |

| Mycelia & Immature Chlamydospores | 680.1 | 128.7 | 15.3 | |

| Pseudoparenchyma | 230.5 | 45.2 | 7.9 | |

| Late | Glume | 50.3 | 9.8 | 1.0 |

| Chlamydospores | 280.4 | 53.7 | 13.5 | |

| Mycelia & Immature Chlamydospores | 350.6 | 68.1 | 11.2 | |

| Pseudoparenchyma | 120.7 | 23.5 | 5.5 |

Cytotoxic Activity of Ustiloxins

Ustiloxins exhibit potent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of this activity.

Table 3: Cytotoxic Activity (IC50, μM) of Ustiloxins Against Human Cancer Cell Lines. [7]

| Compound | BGC-823 (Gastric Cancer) | A549 (Lung Cancer) | A375 (Melanoma) |

| This compound G | >50 | 36.5 | 22.5 |

| This compound A | 1.54 | 1.89 | 1.23 |

| This compound B | 1.03 | 1.35 | 1.17 |

| This compound D | 2.31 | 2.87 | 2.05 |

| This compound F | 3.54 | 4.12 | 3.88 |

| Paclitaxel (Positive Control) | 0.012 | 0.015 | 0.009 |

Table 4: Cytotoxic Activity (IC50, μM) of this compound A and its Biotransformed Products. [1]

| Compound | HCT-8 (Colon) | PANC-1 (Pancreatic) | HGC-27 (Gastric) | HepG2 (Liver) |

| This compound A | 0.018 | 0.025 | 0.015 | 0.021 |

| This compound A1 | 0.12 | 0.18 | 0.10 | 0.15 |

| This compound A2 | 0.58 | 0.75 | 0.45 | 0.62 |

Phytotoxic Activity of Ustiloxins

Ustiloxins also demonstrate significant phytotoxicity, particularly by inhibiting seed germination and seedling growth.

Table 5: Inhibitory Effects of Ustiloxins on Radicle and Germ Elongation of Rice Seeds (at 200 µg/mL). [7]

| Compound | Radicle Elongation Inhibition (%) | Germ Elongation Inhibition (%) |

| This compound G | >90 | >50 |

| This compound A | >90 | >50 |

| This compound B | >90 | >50 |

| Glyphosate (Positive Control) | >90 | >50 |

Table 6: Phytotoxic Activity (IC50, μg/mL) of Ustiloxins on Rice Seed Radicle Elongation.

| Compound | IC50 (μg/mL) |

| This compound A | 70.5 |

| 13-hydroxy this compound A | 380.4 |

| Glyphosate (Positive Control) | 61.5 |

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and bioactivity assessment of ustiloxins.

Isolation and Purification of Ustiloxins from Rice False Smut Balls

This protocol is adapted from the methods described by Koiso et al. (1992) and subsequent modifications.

Materials:

-

Rice false smut balls

-

Deionized water

-

C18 reversed-phase column

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Grind dried rice false smut balls into a fine powder. Extract the powder with deionized water (e.g., 100 g of powder in 1 L of water) at room temperature with stirring for several hours. Repeat the extraction process three times.

-

Filtration and Concentration: Combine the aqueous extracts and filter through cheesecloth and then filter paper to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

-

Solid-Phase Extraction (SPE): Dissolve the concentrated aqueous extract in a minimum amount of water and apply it to a pre-conditioned C18 reversed-phase column.

-

Washing: Wash the column with deionized water to remove polar impurities.

-

Elution: Elute the ustiloxins from the column using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

-

Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing ustiloxins.

-

Purification: Pool the this compound-containing fractions and concentrate them using a rotary evaporator. Further purify the individual ustiloxins using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol in water with 0.02% trifluoroacetic acid).

-

Lyophilization: Lyophilize the purified fractions to obtain the individual ustiloxins as amorphous powders.

Analysis of Ustiloxins by HPLC and LC-ESI-MS

This protocol is based on the method described by Zhou et al.[2]

Instrumentation:

-

HPLC system with a UV detector

-

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) system

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm)

HPLC Conditions:

-

Mobile Phase: Isocratic elution with 15% methanol and 85% water containing 0.02% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 20 μL.

LC-ESI-MS Conditions:

-

Chromatographic conditions: Same as HPLC.

-

Mass Spectrometer: Triple quadrupole analyzer with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Full scan and product ion scan modes.

Standard Preparation:

-

Prepare a stock solution of this compound A and B standards (e.g., 1 mg/mL) in methanol-water (15:85, v/v).

-

Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 12.5 to 150 μg/mL.

Sample Preparation:

-

Extract the sample as described in the isolation protocol.

-

Dissolve the crude extract in the mobile phase.

-

Filter the solution through a 0.22 μm syringe filter before injection.

Cytotoxicity Assessment using the MTT Assay

This protocol is a generalized method based on common MTT assay procedures.[4][8]

Materials:

-

Human cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of the ustiloxins. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 μL of the MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound biosynthesis and their mechanism of action.

Biosynthetic Pathway of this compound B

Caption: Proposed biosynthetic pathway of this compound B.

Experimental Workflow for this compound Isolation and Analysis

Caption: Workflow for this compound isolation and analysis.

Mechanism of Action: Inhibition of Microtubule Assembly

Caption: Ustiloxins inhibit microtubule polymerization.

Conclusion

The discovery of ustiloxins from Ustilaginoidea virens has unveiled a fascinating class of ribosomally synthesized mycotoxins with potent biological activities. Their unique chemical structures and mechanism of action as microtubule assembly inhibitors make them valuable lead compounds for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of the history, quantitative data, and experimental protocols related to ustiloxins, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, mycotoxicology, and drug discovery. Further research into the biosynthesis, structure-activity relationships, and pharmacological properties of ustiloxins holds great promise for future therapeutic applications.

References

- 1. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. The Contents of Ustiloxins A and B along with Their Distribution in Rice False Smut Balls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ustiloxin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for Ustiloxin A, a potent cyclopeptide mycotoxin. The information presented herein is intended to support research and development efforts in toxicology, pharmacology, and oncology.

Chemical Structure and Stereochemistry

This compound A is a cyclic peptide mycotoxin produced by the fungus Ustilaginoidea virens, the causative agent of rice false smut disease.[1][2] Its complex structure features a 13-membered macrocyclic ring formed by four amino acid residues: a modified tyrosine, valine, isoleucine, and glycine. A key structural feature is the ether linkage between the tyrosine and isoleucine residues.[1][2]

The molecular formula of this compound A is C₂₈H₄₃N₅O₁₂S.[3][4] Its IUPAC name is (2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid.[3] The absolute configuration of the chiral centers has been determined, and a two-dimensional representation with stereochemical assignments is provided below.

Quantitative Data

The structural elucidation of this compound A has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the reported ¹H and ¹³C NMR chemical shift data.

Table 1: ¹H NMR Spectroscopic Data for this compound A (in D₂O)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic H (Tyr) | 7.60, 7.08 |

| α-H (Tyr) | 4.92 |

| β-H (Tyr) | 4.82 |

| α-H (Val) | 4.67 |

| β-H (Val) | 1.88 |

| γ-CH₃ (Val) | 0.87, 0.77 |

| α-H (Ile) | 4.30 |

| β-H (Ile) | 1.73 |

| γ-CH₂ (Ile) | 1.08 |

| γ-CH₃ (Ile) | 0.86 |

| δ-CH₃ (Ile) | 0.77 |

| α-H (Gly) | 4.12 |

| N-CH₃ (Tyr) | 2.78 |

Note: Data compiled from multiple sources.[5] Specific coupling constants (J values) are not consistently reported in the literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound A (in D₂O)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (Gly) | 176.0 |

| Carbonyl (Val) | 170.7 |

| Carbonyl (Ile) | 170.0 |

| Carbonyl (Tyr) | 166.0 |

| Aromatic C (Tyr) | 151.9, 145.7, 136.1, 127.7, 123.9, 113.7 |

| α-C (Tyr) | 59.3 |

| β-C (Tyr) | 73.7 |

| α-C (Val) | 59.8 |

| β-C (Val) | 28.4 |

| γ-C (Val) | 20.9, 17.7 |

| α-C (Ile) | 66.4 |

| β-C (Ile) | 31.8 |

| γ-C (Ile) | 32.0, 18.0 |

| δ-C (Ile) | 7.5 |

| α-C (Gly) | 43.5 |

| N-CH₃ (Tyr) | 32.0 |

| C-O (Ether link) | 86.9 |

Note: Data compiled from multiple sources.

Experimental Protocols

Isolation and Purification of this compound A

The following is a generalized protocol for the isolation and purification of this compound A from rice false smut balls, the sclerotia of U. virens.[2][6][7]

-

Extraction:

-

Air-dried and powdered rice false smut balls are extracted with deionized water.

-

The aqueous extract is then concentrated under reduced pressure.

-

-

Initial Purification:

-

The concentrated extract is subjected to column chromatography on a macroporous adsorbent resin (e.g., XAD-4).[6]

-

The column is washed with water to remove highly polar impurities.

-

This compound A is eluted with an aqueous methanol (B129727) solution.

-

-

Further Chromatographic Purification:

-

The methanol eluate is further purified by size-exclusion chromatography on a Sephadex G-15 column using water as the mobile phase.[6]

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column. A common mobile phase is a gradient of methanol in water containing a small amount of trifluoroacetic acid (TFA).[2]

-

Structural Elucidation

The structure of the purified this compound A is confirmed by a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to elucidate the connectivity and stereochemistry of the molecule.

Mechanism of Action: Inhibition of Microtubule Assembly

This compound A is a potent inhibitor of microtubule polymerization.[8] Its mechanism of action involves binding to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site.[9] This interaction disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitosis.

The binding of this compound A to the vinca domain on β-tubulin is thought to prevent the necessary conformational changes for the incorporation of tubulin dimers into growing microtubules. This leads to the depolymerization of existing microtubules and the inhibition of new microtubule formation, ultimately resulting in mitotic arrest and apoptosis.[8]

Biosynthesis of this compound A

This compound A is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[10][11] Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, UstA, which contains multiple copies of the core amino acid sequence Tyr-Val-Ile-Gly (YVIG).[10][12] This precursor peptide then undergoes a series of enzymatic modifications to yield the final mature toxin.

The key post-translational modifications include:

-

Proteolytic Cleavage: The precursor peptide is cleaved to release the YVIG tetrapeptide.

-

Macrocyclization: An ether linkage is formed between the tyrosine and isoleucine residues.

-

Hydroxylation and Methylation: Various hydroxyl and methyl groups are added to the core structure.

-

Sulfoxidation: The sulfoxide group is introduced.

The genes encoding the enzymes responsible for these modifications are located in a biosynthetic gene cluster.[11][13]

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. The Contents of Ustiloxins A and B along with Their Distribution in Rice False Smut Balls [mdpi.com]

- 3. This compound A | C28H43N5O12S | CID 164454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C28H43N5O12S | CID 9552083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Detoxification of this compound A Through Oxidative Deamination and Decarboxylation by Endophytic Fungus Petriella setifera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detoxification of this compound A Through Oxidative Deamination and Decarboxylation by Endophytic Fungus Petriella setifera | MDPI [mdpi.com]

- 7. scilit.com [scilit.com]

- 8. oaepublish.com [oaepublish.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the biosynthetic gene cluster for the ribosomally synthesized cyclic peptide this compound B in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of the Biosynthetic Gene Cluster for the Ribosomally Synthesized Cyclic Peptide Epichloëcyclins in Epichloë festucae - PMC [pmc.ncbi.nlm.nih.gov]

Ustiloxin analogues (B, G, etc.) and their structural differences

An In-depth Technical Guide to Ustiloxin Analogues: Structure, Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound analogues, a class of cyclopeptide mycotoxins with significant biological activities. Ustiloxins are produced by various fungi, most notably Ustilaginoidea virens (the cause of rice false smut disease), Aspergillus flavus, and Cordyceps militaris.[1][2] These compounds are characterized by a unique 13-membered macrocyclic core and have garnered attention for their potent antimitotic properties, making them subjects of interest for potential applications as antitumor agents and herbicides.[1]

This document details the structural nuances between different this compound analogues, summarizes their biological activities with quantitative data, outlines detailed experimental protocols for their study, and visualizes key biological pathways and experimental workflows.

Core Structure of this compound Analogues

This compound analogues are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][3] Their fundamental structure consists of a 13-membered macrocyclic ring. This ring is formed from a core tetrapeptide, typically Tyr-Ala/Val-Ile-Gly, which is circularized by an ether linkage between the aromatic side chain of tyrosine and the β-carbon of isoleucine.[1][3][4][5] This core structure is the foundation upon which various analogues are built through modifications to the amino acid residues. At least 21 different this compound analogues have been identified to date.[1][2]

Structural Differences Among Key this compound Analogues

The diversity among this compound analogues arises from variations in the amino acid sequence of the core tetrapeptide and modifications to the tyrosine residue. For instance, this compound B contains a Tyr-Ala-Ile-Gly (YAIG) tetrapeptide, where the tyrosine is modified with the non-proteinogenic amino acid norvaline.[4][5] The key structural differences between prominent analogues such as this compound A, B, G, D, and F are summarized in the table below.

Table 1: Structural Comparison of Major this compound Analogues

| Analogue | Core Tetrapeptide | R1 Group (on Tyrosine) | R2 Group (on Isoleucine) | Key Structural Features & Notes | Source(s) |

| This compound A | Tyr-Val-Ile-Gly | H | -CH(NH₂)CH(OH)CH(CH₃)₂ | Contains a Valine residue in the core peptide. Features a modified norvaline side chain with a sulfinyl group. | [6][7] |

| This compound B | Tyr-Ala-Ile-Gly | H | -CH(NH₂)CH(OH)CH(CH₃)₂ | Contains an Alanine residue instead of Valine. Also possesses the modified sulfinyl-norvaline side chain. | [5][6][8] |

| This compound G | Tyr-Val-Ile-Gly | H | -CH(NH₂)CH(OH)CH₂CH₃ | Similar to this compound A but with a modified aminobutyric acid side chain containing a sulfinyl group. | [6][9] |

| This compound D | Tyr-Val-Ile-Gly | H | H | Lacks the modified norvaline/aminobutyric acid side chain present in A, B, and G. The isoleucine amine is unmodified. | [7][9][10] |

| This compound F | Tyr-Ala-Ile-Gly | H | H | Similar to this compound D but with an Alanine residue in the core peptide, analogous to this compound B. | [7][9] |

Biological Activity and Quantitative Data

The primary mechanism of action for Ustiloxins' biological activity is the inhibition of tubulin polymerization, which disrupts microtubule assembly and leads to mitotic arrest in eukaryotic cells.[1][11][12] This antimitotic activity is the basis for their cytotoxicity against cancer cell lines and their phytotoxicity. The presence of the sulfinyl group in the side chain, as seen in Ustiloxins A, B, and G, appears to be crucial for higher toxicity.[13]

Table 2: Comparative Biological Activity of this compound Analogues

| Analogue | Target | Assay | Result (IC₅₀) | Source(s) |

| This compound A | Human Gastric Cancer (BGC-823) | Cytotoxicity | 2.66 µM | [13] |

| Human Lung Cancer (A549) | Cytotoxicity | 3.12 µM | [13] | |

| This compound B | Human Gastric Cancer (BGC-823) | Cytotoxicity | 1.03 µM | [13][14] |

| Human Colon Cancer (HCT116) | Cytotoxicity | 7.2 µM | [13] | |

| Human Liver Cancer (HepG2) | Cytotoxicity | 13.0 µM | [13] | |

| This compound G | Human Lung Cancer (A549) | Cytotoxicity | 36.5 µM | |

| Human Melanoma (A375) | Cytotoxicity | 22.5 µM | ||

| This compound D | Porcine Brain Tubulin | Tubulin Polymerization Inhibition | 2.5 µM | [10] |

| This compound Analogues (A, B, G) | Rice Seeds (Lijiang variety) | Radicle Elongation Inhibition | >90% inhibition at 200 µg/mL | [1][9] |

| Rice Seeds (Lijiang variety) | Germ Elongation Inhibition | >50% inhibition at 200 µg/mL | [1][9] |

Signaling Pathways

Ustiloxins are known to interact with fundamental cellular processes. Their biosynthesis is regulated by complex signaling networks within the producing fungi, and their toxic effects in mammalian cells can trigger specific stress-response pathways.

TOR Pathway in this compound Biosynthesis

In Ustilaginoidea virens, the Target of Rapamycin (TOR) signaling pathway is a key regulator of fungal development, virulence, and mycotoxin biosynthesis.[15][16] Inhibition of the TOR pathway has been shown to significantly induce the expression of genes related to the biosynthesis of Ustiloxins, suggesting it acts as a negative regulator.[15][16]

This compound-Induced Kidney Injury Pathway

Recent studies have suggested that Ustiloxins can induce kidney damage. Transcriptomic and in vivo experiments indicate this may be mediated through the activation of the Toll-like receptor 2 (TLR2), leading to the downstream activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, ultimately resulting in inflammation and fibrosis.[17]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound analogues, synthesized from multiple sources.

Isolation and Purification of Ustiloxins

The following protocol describes a common workflow for extracting and purifying Ustiloxins A and B from rice false smut balls, combining macroporous resin chromatography and High-Speed Counter-Current Chromatography (HSCCC).[11][18][19]

Methodology Details:

-

Preparation of Source Material: Rice false smut balls are dried, ground into a fine powder, and passed through a sieve (e.g., 30-mesh).[19]

-

Extraction: The powder is extracted with an acidic aqueous solution (e.g., 1-4% formic acid) at room temperature with shaking for several hours to overnight. The ratio of solvent to material is typically around 10:1 (v/w).[19]

-

Crude Extract Preparation: The mixture is filtered or centrifuged to remove solid debris, yielding the crude aqueous extract.

-

Macroporous Resin Chromatography:

-

Resin Selection: Nonpolar or weakly polar resins like Amberlite XAD-4 or brominated aromatic resins like SP207 and SP700 are effective.[11][18][19]

-

Loading: The crude extract's pH is adjusted (e.g., to 4.0) and it is loaded onto a pre-equilibrated resin column at a slow flow rate (e.g., 2 bed volumes/hour).[18]

-

Washing: The column is washed with deionized water to remove highly polar impurities like sugars and amino acids.

-

Elution: Ustiloxins are eluted using a stepwise or gradient of ethanol or methanol in water (e.g., 30-60% ethanol).[18] Fractions are collected and monitored by HPLC.

-

-

High-Speed Counter-Current Chromatography (HSCCC) (for high purity):

-

Solvent System: A two-phase solvent system such as n-butanol/trifluoroacetic acid/water (e.g., 1:0.05:1 v/v/v) is prepared and equilibrated.[19]

-

Operation: The enriched fraction from the resin step is dissolved in the solvent mixture and injected into the HSCCC instrument. The apparatus is run at a specific rotational speed and flow rate to achieve separation.

-

Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing the pure this compound analogue.

-

-

Final Processing: Pure fractions are combined, the solvent is removed under vacuum (e.g., rotary evaporation), and the final product is lyophilized to yield a stable powder.[19]

Structural Elucidation

The structures of isolated this compound analogues are determined using a combination of spectroscopic methods.[9][12][20]

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted in a suitable solvent (e.g., D₂O) to elucidate the complete chemical structure, including the amino acid sequence and the connectivity of the ether linkage.[9]

-

UV-Vis Spectroscopy: The UV absorption spectrum in water or methanol is recorded to identify characteristic chromophores. Ustiloxins typically show absorption maxima around 216, 253, and 291 nm.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) bonds.[9]

Biological Activity Assays

A. Cytotoxicity Assay (MTT Assay)

This protocol assesses the inhibitory effect of this compound analogues on the proliferation of human cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., A549, BGC-823) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound analogues are dissolved in DMSO or sterile water to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with the vehicle only.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Phytotoxicity Assay (Seed Germination and Elongation Inhibition)

This assay evaluates the herbicidal potential of this compound analogues.[9]

-

Seed Preparation: Rice seeds are surface-sterilized (e.g., with 2.5% sodium hypochlorite (B82951) for 20 minutes), rinsed thoroughly with sterile water, and soaked in sterile water for 24 hours.

-

Treatment: Test solutions of this compound analogues are prepared at various concentrations (e.g., 10, 50, 100, 200 µg/mL) in sterile water. A negative control (sterile water) and a positive control (e.g., glyphosate) are included.

-

Incubation: Sterilized filter paper is placed in petri dishes, and a set number of seeds (e.g., 20) are arranged on top. The filter paper is moistened with a specific volume of the respective test solution. The dishes are sealed and incubated in the dark at a controlled temperature (e.g., 28°C) for 5-7 days.

-

Measurement: After the incubation period, the lengths of the radicle (root) and germ (shoot) for each seedling are measured.

-

Data Analysis: The inhibition ratio is calculated using the formula: Inhibition (%) = [(Lc - Lt) / Lc] * 100, where Lc is the average length in the negative control group and Lt is the average length in the treatment group.

Conclusion

This compound analogues represent a fascinating class of mycotoxins with a conserved macrocyclic structure and potent, functionally diverse biological activities. The subtle structural variations between analogues, such as the substitution of a single amino acid or the modification of a side chain, lead to significant differences in their cytotoxic and phytotoxic profiles. The detailed protocols provided herein offer a robust framework for the continued exploration of these compounds. A deeper understanding of their structure-activity relationships, biosynthetic pathways, and mechanisms of toxicity is crucial for managing their risks in agriculture and for harnessing their potential in the development of novel therapeutics and herbicides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemistry and Biology of this compound Analogs as Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound G, a New Cyclopeptide Mycotoxin from Rice False Smut Balls | MDPI [mdpi.com]

- 10. Structure–activity relationships of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ustiloxins, antimitotic cyclic peptides from false smut balls on rice panicles caused by Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound G, a New Cyclopeptide Mycotoxin from Rice False Smut Balls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The TOR Signaling Pathway Governs Fungal Development, Virulence and this compound Biosynthesis in Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The TOR Signaling Pathway Governs Fungal Development, Virulence and this compound Biosynthesis in Ustilaginoidea virens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ustiloxins induce kidney injury via the TLR2/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification of ustiloxins A and B from rice false smut balls by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Determination and Analysis of Ustiloxins A and B by LC-ESI-MS and HPLC in False Smut Balls of Rice - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis of Ustiloxin via ribosomal peptide synthesis (RiPS) pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ustiloxins are a class of potent antimitotic cyclopeptide mycotoxins, originally isolated from the rice false smut fungus Ustilaginoidea virens. Their unique chemical structures and biological activities, particularly their inhibition of microtubule assembly, have garnered significant interest for potential therapeutic applications. Contrary to initial assumptions of a non-ribosomal peptide synthetase (NRPS) origin, it is now firmly established that ustiloxins are synthesized via a ribosomal peptide synthesis (RiPS) pathway. This guide provides a comprehensive technical overview of the biosynthesis of ustiloxin B, the most extensively studied analog, focusing on the genetic machinery, enzymatic transformations, and key intermediates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

The this compound Biosynthetic Gene Cluster and Precursor Peptide

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been identified and characterized in both Aspergillus flavus and Ustilaginoidea virens.[1][2][3] The cornerstone of this pathway is the precursor peptide, UstA, which is ribosomally synthesized. A distinctive feature of UstA is the presence of a signal peptide for translocation and multiple tandem repeats of a core peptide sequence.[1][4][5] In the case of this compound B synthesis in A. flavus, the UstA protein contains 16 repeats of the tetrapeptide Tyr-Ala-Ile-Gly (YAIG).[1][2][5] In contrast, the UstA from U. virens contains motifs for both this compound A (Tyr-Val-Ile-Gly) and this compound B (Tyr-Ala-Ile-Gly).[2][6]

Following translation, the UstA precursor peptide undergoes proteolytic processing by a Kex2-like protease, which cleaves the tandem repeats into individual core peptides, priming them for a series of intricate post-translational modifications.[4][5][6]

The Core Biosynthetic Pathway: A Cascade of Enzymatic Transformations

The maturation of the linear YAIG peptide into the complex cyclic structure of this compound B involves a series of enzymatic modifications, including macrocyclization and side-chain tailoring. The key enzymes and their proposed functions are outlined below.

Table 1: Key Enzymes in the this compound B Biosynthetic Pathway

| Gene | Enzyme | Proposed Function |

| ustA | UstA | Precursor peptide containing multiple YAIG repeats.[1][2] |

| ustQ | UstQ | A tyrosinase homolog proposed to be involved in the initial oxidation of the tyrosine residue.[7][8][9] |

| ustYa | UstYa | An oxidase with a DUF3328 domain, essential for the oxidative macrocyclization.[7][9][10][11][12] |

| ustYb | UstYb | A second oxidase with a DUF3328 domain, also essential for the oxidative macrocyclization.[7][9][10][11][12] |

| ustM | UstM | An N-methyltransferase responsible for the methylation of the N-terminal tyrosine.[4][8][13] |

| ustC | UstC | A cytochrome P450 monooxygenase involved in side-chain modifications.[7][10] |

| ustF1 | UstF1 | A flavin-dependent monooxygenase involved in side-chain modifications.[7][9][10][11] |

| ustF2 | UstF2 | A flavin-dependent monooxygenase involved in side-chain modifications.[7][9][10][11] |

| ustD | UstD | A PLP-dependent enzyme catalyzing a decarboxylative C-C bond formation for the norvaline side chain.[7][9][10][11] |

Macrocyclization: Formation of the 13-membered Ring

The hallmark of the this compound structure is a 13-membered macrocyclic ring formed by an ether linkage between the tyrosine and isoleucine side chains. This crucial step is catalyzed by a trio of oxidative enzymes: UstQ, UstYa, and UstYb.[4][7][13] It is proposed that the tyrosinase homolog UstQ initiates the process by hydroxylating the phenol (B47542) moiety of tyrosine. Subsequently, the two DUF3328 domain-containing enzymes, UstYa and UstYb, perform further oxidations to facilitate the intramolecular cyclization, yielding the first cyclic intermediate, N-desmethylthis compound F.[7][9][10][11][12]

Tailoring Modifications

Following macrocyclization, a series of tailoring enzymes modify the cyclic core to produce the final this compound B structure. The N-methyltransferase UstM installs a methyl group on the N-terminal tyrosine of N-desmethylthis compound F to produce this compound F.[4][13] Subsequent modifications to the tyrosine side chain are carried out by the concerted action of UstC (a P450 monooxygenase), UstF1 and UstF2 (flavin-dependent monooxygenases), and UstD (a PLP-dependent enzyme) to construct the unique norvaline-containing side chain.[7][10][11]

Visualization of the this compound B Biosynthetic Pathway

The intricate sequence of enzymatic reactions in the this compound B biosynthetic pathway is depicted in the following diagram.

Caption: Proposed biosynthetic pathway of this compound B.

Quantitative Data

Precise quantification of ustiloxins is crucial for research and potential clinical applications. High-performance liquid chromatography (HPLC) is the primary method for this purpose.

Table 2: HPLC Quantitative Analysis of Ustiloxins A and B

| Analyte | Linear Range (µg) | Linear Equation | Correlation Coefficient (R) | Mean Recovery (%) | RSD (%) |

| This compound A | 0.5 - 6.0 | Y = 2969445.7810X − 55531.7034 | 0.9998 | 95.9 | 0.37 |

| This compound B | 0.5 - 6.0 | Y = 2394672.3039X − 79066.0951 | 0.9998 | 92.7 | 1.28 |

| Data obtained from analysis of extracts from rice false smut balls.[7][10] |

Table 3: Cytotoxicity of this compound Analogs

| Compound | Cell Line | IC50 (µmol/L) |

| This compound A | Gastric cancer cells (BGC-823) | 2.66 |

| This compound B | Gastric cancer cells (BGC-823) | 1.03 |

| This compound L | Human triple negative breast cancer cells (MDA-MB-231) | 64.29 |

| This compound M | Human triple negative breast cancer cells (MDA-MB-231) | 28.89 |

| IC50 values represent the concentration required to inhibit 50% of cell growth.[12] |

Experimental Protocols

Heterologous Expression of this compound Biosynthetic Genes in Aspergillus oryzae

This protocol outlines a general workflow for the functional characterization of this compound biosynthetic genes through heterologous expression in A. oryzae.

Caption: Workflow for heterologous expression.

Methodology:

-

Gene Amplification: Target genes from the this compound cluster are amplified from the genomic DNA of the producing organism (e.g., A. flavus) using high-fidelity DNA polymerase.

-

Vector Construction: The amplified gene(s) are cloned into a suitable A. oryzae expression vector, often utilizing yeast homologous recombination for efficient assembly of multi-gene constructs.[13][14]

-

Protoplast Transformation: The expression plasmids are introduced into A. oryzae protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.[6]

-

Selection and Cultivation: Transformed fungi are selected based on auxotrophic markers and cultivated in an appropriate medium to induce gene expression and secondary metabolite production.[2]

-

Metabolite Analysis: The fungal cultures are extracted with a suitable solvent, and the extracts are analyzed by LC-MS/MS to detect the production of ustiloxins or biosynthetic intermediates.[7][10]

In Vitro Enzymatic Assays

To elucidate the specific function of individual enzymes in the this compound pathway, in vitro assays are essential.

Methodology:

-

Enzyme Expression and Purification: The gene encoding the target enzyme (e.g., ustM, ustD) is cloned into an expression vector (e.g., pET vector) and expressed in a suitable host like E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA).

-

Substrate Synthesis/Isolation: The substrate for the enzymatic reaction (e.g., N-desmethylthis compound F for UstM) needs to be either chemically synthesized or purified from a genetically modified fungal strain that accumulates the specific intermediate.

-

Enzyme Reaction: The purified enzyme is incubated with the substrate in a buffered solution containing any necessary cofactors (e.g., S-adenosyl methionine for methyltransferases, PLP for PLP-dependent enzymes).

-

Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of the expected product and to determine kinetic parameters.

Purification and Structural Elucidation of Ustiloxins and Intermediates

Methodology:

-

Extraction: Fungal cultures or rice false smut balls are extracted with an appropriate solvent, typically an aqueous solution or a polar organic solvent like methanol.[11]

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification. This often involves macroporous resin chromatography followed by high-speed counter-current chromatography (HSCCC) and/or preparative HPLC.[11]

-

Structural Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, primarily high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D).[1][12]

Conclusion and Future Perspectives

The elucidation of the RiPS pathway for this compound biosynthesis has opened up new avenues for the discovery and engineering of novel peptide-based therapeutics. The detailed understanding of the enzymatic machinery provides a roadmap for combinatorial biosynthesis approaches to generate new this compound analogs with improved pharmacological properties. Further research focusing on the structural biology of the biosynthetic enzymes will provide deeper insights into their catalytic mechanisms and substrate specificities, paving the way for rational enzyme engineering. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore the fascinating biology and therapeutic potential of ustiloxins.

References

- 1. mdpi.com [mdpi.com]

- 2. Expression of ustR and the Golgi protease KexB are required for this compound B biosynthesis in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination and Analysis of Ustiloxins A and B by LC-ESI-MS and HPLC in False Smut Balls of Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

mechanism of action of Ustiloxin on tubulin polymerization

An In-depth Technical Guide on the Core Mechanism of Action of Ustiloxin on Tubulin Polymerization

Executive Summary

Ustiloxins are potent cyclic peptide mycotoxins that function as highly effective antimitotic agents by directly targeting tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the molecular mechanism by which Ustiloxins disrupt microtubule dynamics, a critical process for cell division. This document details the binding interaction of Ustiloxins with tubulin, presents quantitative data on their inhibitory activity, outlines key experimental protocols for their study, and illustrates the resulting cellular consequences. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and microtubule-targeting agent research.

Core Mechanism of Action

Microtubules are dynamic polymers essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[1] Their dynamic instability, a process of continuous growth (polymerization) and shrinkage (depolymerization), is tightly regulated. Ustiloxins exert their potent cytotoxic and antimitotic effects by directly interfering with this process.

Binding to the Tubulin Vinca (B1221190) Domain

Structural and biochemical studies have demonstrated that Ustiloxins bind to the Vinca domain on β-tubulin.[2] This is a well-characterized binding site located at the interface between two αβ-tubulin heterodimers.[2] By occupying this site, Ustiloxins physically obstruct the longitudinal interactions required for the formation of protofilaments, the linear chains of tubulin dimers that assemble into microtubules. This binding site is shared with other potent microtubule-destabilizing agents, including the vinca alkaloids (e.g., vinblastine (B1199706), vincristine), which explains their similar mechanistic profiles.[2][3] The crystal structure of this compound D bound to the vinblastine binding site has been resolved, providing precise details of the molecular interactions.[2]

Inhibition of Tubulin Polymerization and Induction of Depolymerization

The primary consequence of this compound binding is the potent inhibition of tubulin polymerization.[1] By binding to tubulin dimers, Ustiloxins prevent their incorporation into growing microtubules, effectively halting the assembly process. Furthermore, Ustiloxins can also induce the depolymerization of pre-formed microtubules, leading to a net decrease in the cellular microtubule mass.[1] This dual action of inhibiting assembly and promoting disassembly robustly disrupts the microtubule network.

Cellular Consequences: Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics has profound consequences for dividing cells. The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle at the G2/M phase.[1] This prolonged mitotic arrest activates cellular checkpoint pathways, ultimately triggering programmed cell death, or apoptosis. This cell-cycle-specific cytotoxicity is the basis for the anticancer potential of Ustiloxins and other microtubule-targeting agents.

The overall mechanism is depicted in the diagram below.

Caption: this compound binds to tubulin, inhibiting polymerization and disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.

Quantitative Data on this compound Activity

The efficacy of Ustiloxins in inhibiting tubulin polymerization has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Parameter | Value (µM) | Assay Condition |

| This compound D | IC50 | 2.5 | Inhibition of porcine brain microtubule assembly |

| 2,2-dimethyl-ustiloxin D | IC50 | 2.5 | Inhibition of porcine brain microtubule assembly |

| ent-ustiloxin D | IC50 | >40 | Inhibition of porcine brain microtubule assembly |

| (2S)-epi-Ustiloxin D | IC50 | >40 | Inhibition of porcine brain microtubule assembly |

Data sourced from structure-activity relationship studies.[1] The stereochemistry and structure of the macrocyclic core are critical for biological activity, as demonstrated by the significantly reduced potency of the enantiomer (ent-ustiloxin D) and other analogues.[1][4]

Key Experimental Protocols

The characterization of tubulin-targeting agents like this compound relies on established biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This is the primary biochemical assay used to directly measure a compound's effect on microtubule formation. It can be performed using turbidimetric or fluorescence-based methods.

Principle: The polymerization of purified tubulin into microtubules increases the turbidity (light scattering) of the solution, which can be measured spectrophotometrically at 340-350 nm. Alternatively, a fluorescent reporter dye that preferentially binds to polymerized microtubules can be used to monitor the process fluorometrically.

Detailed Methodology (Turbidity-Based):

-

Reagent Preparation:

-

Tubulin: Reconstitute highly purified (>99%) lyophilized tubulin (e.g., from porcine brain) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Keep on ice and use within one hour.

-

GTP Stock: Prepare a 100 mM stock solution of Guanosine-5'-triphosphate (GTP) in distilled water and store at -20°C.

-

Polymerization Buffer: Prepare a 1x polymerization buffer from a concentrated stock, supplemented with 1 mM GTP and often 10% glycerol (B35011) to enhance polymerization.

-

Test Compound: Prepare a dilution series of this compound in the polymerization buffer. A vehicle control (e.g., DMSO) must be included.

-

-

Assay Procedure:

-

Pipette the test compound dilutions and controls into the wells of a pre-warmed (37°C) 96-well plate.

-

To initiate the reaction, add the cold tubulin solution to each well to achieve a final concentration of 2-3 mg/mL.

-

Immediately place the plate in a temperature-controlled microplate reader set to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves for each concentration.

-

Determine the maximum rate of polymerization (Vmax) and the final plateau of the polymerization curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

Ustiloxins as Potent Antimitotic Agents: A Technical Guide

Executive Summary

Ustiloxins are a class of cyclic peptide mycotoxins, primarily produced by the fungus Ustilaginoidea virens, which infests rice panicles causing false smut disease.[1][2] These natural products have garnered significant attention in oncology research due to their potent antimitotic properties. Ustiloxins exert their biological activity by directly interfering with microtubule dynamics, a critical process for cell division.[3][4] By inhibiting tubulin polymerization, they induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis in proliferating cells.[5] This technical guide provides a comprehensive overview of the biological activity of Ustiloxins, focusing on their mechanism of action, quantitative efficacy, structure-activity relationships, and the experimental protocols used for their evaluation.

Core Mechanism of Antimitotic Action

The primary mechanism by which Ustiloxins exhibit their anticancer effects is the disruption of microtubule assembly.[6] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a pivotal role in the formation of the mitotic spindle during cell division.

Ustiloxins bind to tubulin, specifically at the vinca (B1221190) domain on β-tubulin, which is an inter-heterodimeric interface.[7] This binding prevents the tubulin dimers from polymerizing into microtubules.[3][6] The inability to form functional microtubules disrupts the mitotic spindle, a requisite structure for the proper segregation of chromosomes into daughter cells. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and ultimately inducing apoptosis.[5] Ustiloxin A has also been shown to inhibit the formation of a specific intra-chain cross-link in β-tubulin and prevent the alkylation of tubulin by iodoacetamide, effects it shares with other vinca-domain binding agents like phomopsin A.[8]

Quantitative Biological Activity

The antimitotic potency of Ustiloxins is quantified by their half-maximal inhibitory concentration (IC50) values, both in biochemical assays (tubulin polymerization) and cell-based cytotoxicity assays.

Inhibition of Tubulin Polymerization

Ustiloxins are potent inhibitors of tubulin assembly. The IC50 values represent the concentration of the compound required to inhibit 50% of microtubule formation from purified tubulin in vitro.

| Compound | Tubulin Source | IC50 (µM) | Reference |

| This compound A | Porcine Brain | 1.5 | [3] |

| This compound B | Porcine Brain | 1.8 | [3] |

| This compound C | Porcine Brain | 15 | [3] |

| This compound D | Porcine Brain | 2.5 | [3] |

| This compound F | Porcine Brain | 10.3 | [3][9] |

| 2,2-dimethyl this compound D | Porcine Brain | 9.2 ± 2 | [3] |

| ent-ustiloxin D | Porcine Brain | >40 | [3] |

| 20-Hydroxymethylated this compound D | Not Specified | >50 (Decreased activity) | [10] |

| N,N-dimethylamino this compound D | Not Specified | >50 | [10] |

| 14-O-methyl this compound D | Not Specified | >50 | [10] |

Cytotoxicity Against Cancer Cell Lines

The inhibition of tubulin polymerization translates to potent cytotoxic effects against various human cancer cell lines. The IC50 values below represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound A | BGC-823 | Gastric Cancer | 2.66 | [4][6] |

| This compound A | A549 | Lung Cancer | 3.12 | [4] |

| This compound B | BGC-823 | Gastric Cancer | 1.03 | [4][6] |

| This compound B | HCT116 | Colon Cancer | 7.2 | [4] |

| This compound B | HepG2 | Liver Cancer | 13.0 | [4] |

| This compound B | NCI-H1650 | Lung Cancer | 21.6 | [4] |

| This compound G | A549 | Lung Cancer | 36.5 | [4] |

| This compound G | A375 | Melanoma | 22.5 | [4] |

| This compound L | MDA-MB-231 | Breast Cancer | 64.29 | [6] |

| This compound M | MDA-MB-231 | Breast Cancer | 28.89 | [6] |

Key Experimental Protocols

Evaluating the antimitotic activity of Ustiloxins involves a series of standardized biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in real-time. It utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increased fluorescence signal.[11]

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized porcine brain tubulin (>99% pure) on ice in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Prepare a 10 mM GTP stock solution.

-

Prepare a stock solution of the this compound analogue in DMSO and then dilute to desired concentrations (e.g., 10x final) in G-PEM buffer.

-

Prepare a fluorescent reporter solution (e.g., 60 µM DAPI in G-PEM buffer).

-

-

Assay Setup:

-

Use a black, half-area 96-well plate suitable for fluorescence measurements.

-

Add 5 µL of the 10x this compound dilution or DMSO (vehicle control) to each well.

-

Prepare the tubulin polymerization mix on ice: Combine tubulin (to a final concentration of 2 mg/mL), G-PEM buffer, GTP (to 1 mM final), and DAPI (to 6 µM final).

-

-

Measurement:

-

Pre-warm the plate reader to 37°C.

-

Initiate the reaction by adding 45 µL of the tubulin polymerization mix to each well.

-

Immediately place the plate in the reader and begin recording fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

Determine the maximum polymerization rate (Vmax) for each curve.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of Ustiloxins on cancer cell lines by measuring the metabolic activity of viable cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analogue in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the this compound dilutions (or vehicle control).

-

Incubate for an additional 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.[12]

-

Structure-Activity Relationship (SAR)

The antimitotic activity of Ustiloxins is highly dependent on their specific chemical structure. Studies on synthetic analogues have revealed critical features necessary for tubulin binding and inhibition.[3][13]

-

Macrocyclic Core: The 13-membered macrocyclic ring is essential for activity. Analogues with an expanded ring size, such as 7-N-Gly-ustiloxin D, show no inhibitory activity (IC50 >40 µM).[3]

-

Amino Acid Residues: The nature of the amino acid residues is crucial. The valine residue, in particular, appears important for the binding process.[3][6]

-

Ortho-Hydroxyl Group: The free hydroxyl group on the tyrosine residue, ortho to the ether linkage, is critical for biological activity. Methylation of this group (O-Me-ustiloxin D) leads to a loss of function.[13][14]

-

Stereochemistry: The natural stereochemistry is paramount. The enantiomer of this compound D (ent-ustiloxin D) is completely inactive, highlighting the stereospecificity of the interaction with tubulin.[3]

Conclusion and Future Perspectives

Ustiloxins represent a promising class of natural product-derived antimitotic agents. Their potent inhibition of tubulin polymerization, coupled with significant cytotoxicity against a range of cancer cell lines, underscores their potential as lead compounds for anticancer drug development. The well-defined mechanism of action, involving binding to the vinca domain of tubulin, provides a solid foundation for rational drug design. Future research will likely focus on the total synthesis of more stable and potent analogues, the exploration of their efficacy in in vivo models, and their potential inclusion in drug delivery systems like antibody-drug conjugates to improve tumor targeting and reduce systemic toxicity. A thorough understanding of their structure-activity relationships will be instrumental in optimizing their therapeutic index for clinical applications.[14][15]

References

- 1. Ustiloxins, antimitotic cyclic peptides from false smut balls on rice panicles caused by Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Contents of Ustiloxins A and B along with Their Distribution in Rice False Smut Balls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–activity relationships of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Detoxification of this compound A Through Oxidative Deamination and Decarboxylation by Endophytic Fungus Petriella setifera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of this compound A with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and structure of an antimitotic cyclic peptide, this compound F: chemical interrelation with a homologous peptide, this compound B. | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and anti-tubulin activity of this compound D derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 13. Total synthesis and biological evaluation of this compound natural products and two analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Beyond the Paddy Field: A Technical Guide to Alternative Natural Producers of Ustiloxins

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of fungal species, beyond the well-known rice false smut fungus (Villosiclava virens), that are natural producers of ustiloxins and their structural analogs. Ustiloxins are a class of cyclic peptide mycotoxins that exhibit potent antimitotic activity, making them of significant interest for oncological research and drug development. This document details the identified alternative producers, quantitative data on their toxin production, comprehensive experimental protocols for isolation and analysis, and a visualization of the known biosynthetic and regulatory pathways.

Alternative Natural Producers of Ustiloxins

While Villosiclava virens is the most studied producer of ustiloxins A and B, several other fungal species have been identified as natural sources of these and related compounds. These alternative producers belong to diverse genera, highlighting a wider distribution of the biosynthetic machinery for these complex peptides than previously understood. The identified species include:

-

Aspergillus flavus : Known for producing a wide range of secondary metabolites, this species has been confirmed to produce ustiloxin B.[1] The biosynthetic gene cluster responsible for this compound B production has been identified and characterized in A. flavus.[1]

-

Aspergillus oryzae : A closely related species to A. flavus and widely used in the fermentation industry, A. oryzae possesses the gene cluster for this compound B biosynthesis. However, under normal culture conditions, it does not produce the compound due to the lack of expression of the pathway-specific transcription factor, ustR.[2][3] Production can be induced by heterologous expression of ustR.[2]

-

Cordyceps militaris : This entomopathogenic fungus, valued in traditional medicine, has been shown to produce this compound B and a novel analog, this compound I.[3][4][5]

-

Cordyceps cicadae (also known as Isaria cicadae): Another species within the Cordyceps genus that has been identified as a producer of this compound analogs.

-

Phomopsis leptostromiformis (teleomorph: Diaporthe toxica): This fungus is a known producer of phomopsins, which are structurally and biosynthetically related to ustiloxins and are also classified as dikaritins.[3][6]

Data Presentation: Quantitative Production of Ustiloxins and Analogs

The following table summarizes the available quantitative data on the production of ustiloxins and their analogs by alternative fungal producers. It is important to note that production levels can vary significantly based on the fungal strain, culture conditions, and analytical methods used.

| Fungal Species | Compound | Production Level | Culture Conditions | Reference |

| Phomopsis leptostromiformis | Phomopsin A | 75 - 150 mg/L | Stationary liquid culture (Czapek-Dox medium with yeast extract) | [7] |

| Diaporthe toxica (formerly P. leptostromiformis) | Phomopsin A | 4.49 - 34.3 mg/kg | Solid-state fermentation on peas (14 days at aw 0.98) | [8] |

| Diaporthe toxica | Phomopsin A | 28.3 - 32.4 mg/kg | Solid-state fermentation on peas (14 days at aw 0.98) | [8] |

| Aspergillus oryzae | This compound B | Production induced | Liquid V8 medium (with ustR expression) | [2] |

| Cordyceps militaris | This compound B and I | Confirmed production | Cultivated on wheat medium and Antheraea pernyi pupae |

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi, extraction and purification of the toxins, and their analysis by high-performance liquid chromatography (HPLC).

Fungal Cultivation for this compound Production

a) Cultivation of Phomopsis leptostromiformis for Phomopsin A Production:

-

Medium: A modified Czapek-Dox medium is used, containing (per liter): 10.0 g sucrose, 10.0 g yeast extract, 2.0 g NaNO₃, 1.0 g KCl, 0.8 g sodium glycerophosphate, 0.4 g MgSO₄, and 0.01 g FeSO₄.[6]

-

pH Adjustment: The pH of the medium is adjusted to 6.0 before sterilization.[6]

-

Inoculation: The medium is inoculated with a spore suspension or mycelial culture of P. leptostromiformis.

-

Incubation: Cultures are incubated at 25°C for 25-30 days in stationary conditions.[6]

b) Induced this compound B Production in Aspergillus oryzae :

-

Strain Construction: An ustR expression strain (ustREX) of A. oryzae is constructed by introducing a vector that constitutively expresses the ustR gene.[2]

-

Medium: The ustREX and wild-type strains are cultivated in 100 mL of V8 medium in 200-mL Erlenmeyer flasks.[2]

-

Incubation: The cultures are incubated at 30°C with shaking at 160 rpm for 5 days.[9]

Extraction and Purification of Ustiloxins and Analogs

-

Homogenization: Fungal cultures (mycelia and broth) are homogenized using a high-pressure homogenizer.[6]

-

Centrifugation: The homogenate is centrifuged at 23,800 x g for 30 minutes to separate the supernatant.[6]

-

Solid-Phase Extraction (SPE): The supernatant is passed through an Amberlite XAD-4 column. The column is then washed with distilled water.[6]

-

Elution: The toxins are eluted from the column with methanol (B129727).[6]

-

Concentration: The methanol eluate is evaporated to dryness using a rotary evaporator. The residue is then redissolved in methanol for further analysis.[6]

-

Further Purification (for this compound A): For higher purity, the crude extract can be subjected to column chromatography on Sephadex G-15 with ultrapure water as the mobile phase, followed by semi-preparative HPLC.[10]

Analytical Methodology: HPLC Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is used.[11][12]

-

Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm) is typically employed.[10]

-

Mobile Phase: A gradient of methanol and water is commonly used. For example, a linear gradient from 10% to 100% methanol over 30 minutes.[10]

-

Flow Rate: A flow rate of 1.0 mL/min is maintained.[10]

-

Detection: Ustiloxins are detected by their UV absorbance, typically at 210 nm or 220 nm.[10][12] this compound A has characteristic absorption peaks at 207 nm, 253 nm, and 290 nm.[13]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from a standard of the purified toxin.[12] The limit of detection (LOD) and limit of quantification (LOQ) for ustiloxins A and B have been reported to be 0.0315 µg and 0.1212 µg, respectively, under specific HPLC conditions.[11][12]

Mandatory Visualization: Signaling and Biosynthetic Pathways

The biosynthesis of ustiloxins is a complex process involving a dedicated gene cluster and is subject to regulation by cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key steps in this compound B biosynthesis and its regulation.

References

- 1. Characterization of the biosynthetic gene cluster for the ribosomally synthesized cyclic peptide this compound B in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of ustR and the Golgi protease KexB are required for this compound B biosynthesis in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Innovative application of CRISPR for eliminating this compound in Cordyceps militaris: Enhancing food safety and quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Phomopsin A production by Phomopsis leptostromiformis in liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth and toxin production of phomopsin A and ochratoxin A forming fungi under different storage conditions in a pea (Pisum sativum) model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Determination and Analysis of Ustiloxins A and B by LC-ESI-MS and HPLC in False Smut Balls of Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

physicochemical properties of different Ustiloxin analogues

An In-depth Technical Guide to the Physicochemical Properties of Ustiloxin Analogues

Introduction

Ustiloxins are a family of cyclopeptide mycotoxins primarily produced by the fungus Ustilaginoidea virens, the pathogenic agent of rice false smut disease.[1][2] These compounds are also found in other fungi such as Aspergillus flavus and Phomopsis leptostromiformis.[3][4] Structurally, they are characterized by a 13-membered macrocyclic ring with a unique ether linkage between tyrosine and isoleucine residues.[4][5] Ustiloxins are water-soluble peptides that exhibit significant biological activities, including phytotoxicity and cytotoxicity, which pose a threat to agriculture and animal health.[4][6][7] Their potent antimitotic activity, stemming from the inhibition of tubulin polymerization, has also made them compounds of interest for potential applications in cancer therapy.[8][9] This guide provides a detailed overview of the physicochemical properties of various this compound analogues, experimental protocols for their study, and key structure-activity relationships.

Physicochemical Properties

This compound analogues share a common core structure but differ in their side chains and other modifications, leading to variations in their physicochemical properties and biological activities.[3] They are generally water-soluble due to the presence of free carboxyl and hydroxyl groups.[6][10]

Table 1: Molecular Properties of Major this compound Analogues

| Analogue | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Reference(s) |

| This compound A | C₂₈H₄₃N₅O₁₂S | 673.7 | 164454 | [11][12][13] |

| This compound B | C₂₆H₃₉N₅O₁₂S | 645.7 | 9917502 | [14] |

| This compound C | C₂₃H₃₄N₄O₁₀S | Not specified | Not available | [3] |

| This compound D | C₂₃H₃₄N₄O₈ | 494.5 (Computed) | 157840 | [15] |

| This compound F | C₂₁H₃₀N₄O₈ | Not specified | Not available | [3] |

| This compound G | Not specified | Not specified | Not available | [16][17] |

Biological Activity and Cytotoxicity

The primary mechanism of action for ustiloxins is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][18] This antimitotic activity is the basis for their cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity (IC₅₀) of this compound Analogues Against Various Cell Lines

| Analogue | Cell Line | IC₅₀ (µM) | Reference(s) |

| This compound A | BGC-823 (Gastric) | 2.66 | [3][16] |

| A549 (Lung) | 3.12 | [16] | |

| This compound B | BGC-823 (Gastric) | 1.03 | [3][16][17] |

| HCT116 (Colon) | 7.2 | [16] | |

| HepG2 (Liver) | 13.0 | [16] | |

| NCI-H1650 (Lung) | 21.6 | [16] | |

| This compound G | A549 (Lung) | 36.5 | [16][17] |

| A375 (Melanoma) | 22.5 | [16][17] |

Experimental Protocols